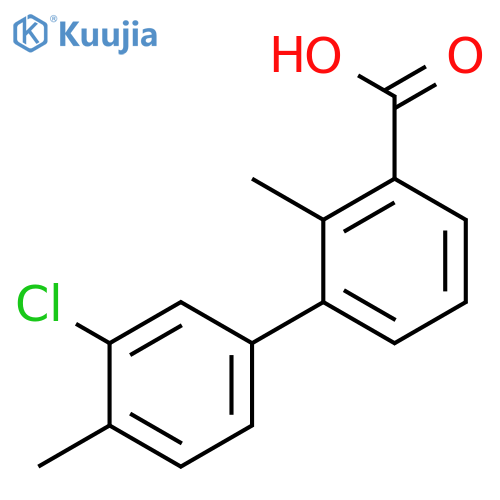Cas no 1261928-75-9 (3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid)

1261928-75-9 structure
商品名:3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid
CAS番号:1261928-75-9
MF:C15H13ClO2
メガワット:260.715523481369
MDL:MFCD18320773
CID:2764113
PubChem ID:53226672
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-CHLORO-4-METHYLPHENYL)-2-METHYLBENZOIC ACID
- 1261928-75-9
- 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%
- AKOS017552618
- DTXSID70690290
- MFCD18320773
- 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
- 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid
-
- MDL: MFCD18320773
- インチ: InChI=1S/C15H13ClO2/c1-9-6-7-11(8-14(9)16)12-4-3-5-13(10(12)2)15(17)18/h3-8H,1-2H3,(H,17,18)
- InChIKey: QBQZUCDTWHHSMG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 260.0604073Da
- どういたいしつりょう: 260.0604073Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 37.3Ų
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327975-5g |
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%; . |
1261928-75-9 | 95% | 5g |
€1159.00 | 2025-03-19 | |
| abcr | AB327975-5 g |
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%; . |
1261928-75-9 | 95% | 5g |
€1159.00 | 2023-04-26 |
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
1261928-75-9 (3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid) 関連製品
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261928-75-9)

清らかである:99%
はかる:5g
価格 ($):687.0